molecular formula C15H26S5 B12576404 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione CAS No. 600717-88-2

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione

Cat. No.: B12576404
CAS No.: 600717-88-2
M. Wt: 366.7 g/mol
InChI Key: LUVGKOZNIWDVLL-UHFFFAOYSA-N
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Description

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is a sulfur-containing organic compound It is characterized by the presence of two ethylbutylsulfanyl groups attached to a 1,3-dithiole-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with 2-ethylbutyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The ethylbutylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis[(2-hydroxyethyl)sulfanyl]-1,3-dithiole-2-thione
  • 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
  • 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

Uniqueness

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is unique due to the presence of ethylbutylsulfanyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

600717-88-2

Molecular Formula

C15H26S5

Molecular Weight

366.7 g/mol

IUPAC Name

4,5-bis(2-ethylbutylsulfanyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C15H26S5/c1-5-11(6-2)9-17-13-14(20-15(16)19-13)18-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3

InChI Key

LUVGKOZNIWDVLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CSC1=C(SC(=S)S1)SCC(CC)CC

Origin of Product

United States

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